An In-depth Technical Guide to (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid: Properties and Applications
An In-depth Technical Guide to (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid: Properties and Applications
For distribution to researchers, scientists, and drug development professionals.
Introduction
(4-Bromo-2-chloro-5-methoxyphenyl)boronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis. Its trifunctionalized phenyl ring, featuring bromo, chloro, and methoxy substituents in a unique arrangement, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical properties, safe handling procedures, and applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Understanding these characteristics is paramount for its effective and safe use in research and development, particularly in the fields of medicinal chemistry and materials science.
Physicochemical Properties
The physical and chemical properties of (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid are foundational to its handling, storage, and reactivity in synthetic applications. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 850567-94-1 | [1] |
| Molecular Formula | C₇H₇BBrClO₃ | [1] |
| Molecular Weight | 265.30 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 260-268 °C | [1] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2] Information for other common organic solvents such as Tetrahydrofuran (THF) and Dichloromethane (DCM) is not readily available and should be determined experimentally. |
Spectral Data
While experimental spectra for (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid are not widely published, the expected spectral characteristics can be inferred from its structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo, chloro, and boronic acid substituents. The protons of the boronic acid group (-B(OH)₂) may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the aromatic ring and the one carbon of the methoxy group. The carbon attached to the boron atom will have a characteristic chemical shift.
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FT-IR: The infrared spectrum will exhibit characteristic absorption bands corresponding to O-H stretching of the boronic acid group (broad, ~3200-3600 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (~2850-3100 cm⁻¹), C=C stretching of the aromatic ring (~1400-1600 cm⁻¹), and C-O stretching of the methoxy group and B-O stretching of the boronic acid.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid is classified with the following hazard statements:
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H315: Causes skin irritation.[3]
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H319: Causes serious eye irritation.[3]
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H335: May cause respiratory irritation.[3]
Precautionary Measures:
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Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2]
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Personal Protective Equipment (PPE):
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Handling: Avoid generating dust. In case of spills, clean up promptly using appropriate methods to avoid dispersal.
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Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C for long-term stability.[1]
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in many pharmaceutical agents and functional materials.
The presence of both a bromine and a chlorine atom on the phenyl ring allows for the potential for selective or sequential cross-coupling reactions, providing a strategic advantage in multi-step syntheses. Typically, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed couplings, allowing for initial reaction at the bromo-position.
Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling
This protocol provides a self-validating framework for the Suzuki-Miyaura coupling of (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid with an aryl bromide. The causality behind each step is explained to ensure reproducibility and success.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
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Reaction Setup:
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To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid (1.1-1.5 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).
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Causality: The excess boronic acid and base are used to drive the reaction to completion. The choice of base is critical as it facilitates the transmetalation step in the catalytic cycle.
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Catalyst Addition:
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand) to the reaction vessel. Typically, 1-5 mol% of the catalyst is sufficient.
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Causality: The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the oxidative addition, transmetalation, and reductive elimination steps. The ligand stabilizes the palladium center and influences its reactivity and selectivity.
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Solvent Addition and Degassing:
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Add a degassed solvent or solvent mixture. Common choices include toluene, 1,4-dioxane, or a mixture of an organic solvent with water (e.g., toluene/water or dioxane/water).
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Purge the reaction vessel with an inert gas (argon or nitrogen) for several minutes to remove oxygen.
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Causality: Degassing the solvent is crucial as oxygen can oxidize and deactivate the Pd(0) catalyst. The solvent choice impacts the solubility of the reactants and the reaction temperature.
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Reaction Execution:
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.
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Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
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Workup and Purification:
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Cool the reaction mixture to room temperature.
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If a biphasic solvent system was used, separate the aqueous and organic layers. If a single organic solvent was used, add water to dissolve the inorganic salts.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
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Causality: The aqueous workup removes the inorganic base and byproducts. Extraction isolates the desired product into the organic phase. Column chromatography is a standard method for purifying the final compound from any remaining starting materials, catalyst residues, or side products.
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Conclusion
(4-Bromo-2-chloro-5-methoxyphenyl)boronic acid is a valuable and versatile reagent for synthetic organic chemistry. Its unique substitution pattern allows for the strategic construction of complex molecules, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. By understanding its physical properties and adhering to the appropriate safety and handling protocols outlined in this guide, researchers can effectively and safely leverage this compound to advance their scientific endeavors in drug discovery and materials science.
References
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AA Blocks. 4-Bromo-2-chloro-5-methoxyphenylboronic acid. [Link]
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Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega. [Link]
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FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures). PubMed. [Link]
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Angene Chemical. Safety Data Sheet for 5-Bromo-2-methoxyphenylboronic acid. [Link]
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Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. The Royal Society of Chemistry. [Link]
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Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. ResearchGate. [Link]
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Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. [Link]
